(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one
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Overview
Description
LSM-5335 is a quinolone.
Scientific Research Applications
Memory and Cognitive Enhancement
- A study by Wang and Tang (1998) demonstrated that (-)-huperzine A, a compound closely related to the chemical , showed significant efficacy in reversing scopolamine-induced memory deficits in rats, suggesting its potential application in treating memory and cognitive disorders. This compound was found to be a potent and orally active acetylcholinesterase inhibitor, making it suitable for clinical studies in this area (Wang & Tang, 1998).
Chemical Synthesis and Isomerization
- Research by Camps et al. (2001) explored the regioselectivity of the Friedländer reaction leading to huprines, involving the isomerization of syn-huprines to their anti-regioisomers. This study contributes to the understanding of the chemical synthesis processes relevant to compounds like (11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one (Camps et al., 2001).
Acetylcholinesterase Inhibition
- A study on the inhibitory effect of huperzine A, structurally similar to the compound of interest, on cholinesterase, found it to be a mixed and reversible inhibitor. This research, conducted by Wang, Yue, and Tang in 1986, suggests potential clinical applications in treating diseases where cholinesterase inhibition is beneficial (Wang, Yue, & Tang, 1986).
Molecular Modeling and Acetylcholinesterase Inhibition
- The synthesis and pharmacology of syn-huprines, structurally similar to the target compound, were explored by Camps et al. (2001). This research included molecular modeling to understand the differences in inhibitory activity, contributing to the broader understanding of how such compounds might be optimized for medicinal applications (Camps et al., 2001).
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(1S,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m1/s1 |
InChI Key |
ZRJBHWIHUMBLCN-JRYCNTDSSA-N |
Isomeric SMILES |
C/C=C/1\[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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